molecular formula C8H15N3O2 B15349876 N-methyl-2-(4-methyl-3-oxopiperazin-2-yl)acetamide

N-methyl-2-(4-methyl-3-oxopiperazin-2-yl)acetamide

Cat. No.: B15349876
M. Wt: 185.22 g/mol
InChI Key: JVKMUUCQFUOROV-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-methyl-2-(4-methyl-3-oxopiperazin-2-yl)acetamide typically involves the reaction of 4-methyl-3-oxopiperazine with N-methyl-2-chloroacetamide under suitable conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods: On an industrial scale, the compound can be synthesized using continuous flow chemistry techniques, which offer advantages in terms of efficiency and scalability. The process involves the continuous addition of reactants to a reactor where the reaction takes place under controlled conditions, followed by purification steps to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: N-methyl-2-(4-methyl-3-oxopiperazin-2-yl)acetamide can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.

  • Reduction: Reduction reactions can be used to convert the compound to its corresponding amine.

  • Substitution: Nucleophilic substitution reactions can be performed to introduce different functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

  • Substitution: Nucleophiles such as alkyl halides and amines are used in substitution reactions.

Major Products Formed:

  • Oxidation: Oxidation products may include carboxylic acids or ketones.

  • Reduction: Reduction products may include secondary or tertiary amines.

  • Substitution: Substitution reactions can yield a variety of functionalized derivatives.

Scientific Research Applications

N-methyl-2-(4-methyl-3-oxopiperazin-2-yl)acetamide has several scientific research applications:

  • Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecules.

  • Biology: It has been studied for its potential biological activities, including antimicrobial and antifungal properties.

  • Medicine: The compound is being investigated for its potential use in drug development, particularly as a precursor for pharmaceuticals.

  • Industry: It is used in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

N-methyl-2-(4-methyl-3-oxopiperazin-2-yl)acetamide is similar to other piperazine derivatives, such as N-methylpiperazine and 2-methylpiperazine. it is unique in its specific structural features, which can influence its reactivity and biological activity. The presence of the methyl group at the 4-position of the piperazine ring and the acetamide moiety contribute to its distinct properties.

Comparison with Similar Compounds

  • N-methylpiperazine

  • 2-methylpiperazine

  • 4-methylpiperazine

  • Piperazine

Properties

Molecular Formula

C8H15N3O2

Molecular Weight

185.22 g/mol

IUPAC Name

N-methyl-2-(4-methyl-3-oxopiperazin-2-yl)acetamide

InChI

InChI=1S/C8H15N3O2/c1-9-7(12)5-6-8(13)11(2)4-3-10-6/h6,10H,3-5H2,1-2H3,(H,9,12)

InChI Key

JVKMUUCQFUOROV-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)CC1C(=O)N(CCN1)C

Origin of Product

United States

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